Cas no 41569-09-9 ([1,2,4]triazolo[4,3-a]quinolin-1-amine)
![[1,2,4]triazolo[4,3-a]quinolin-1-amine structure](https://www.kuujia.com/scimg/cas/41569-09-9x500.png)
[1,2,4]triazolo[4,3-a]quinolin-1-amine Chemical and Physical Properties
Names and Identifiers
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- [1,2,4]Triazolo[4,3-a]quinolin-1-amine
- [1,2,4]triazolo[4,3-a]quinolin-1-amine
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- Inchi: 1S/C10H8N4/c11-10-13-12-9-6-5-7-3-1-2-4-8(7)14(9)10/h1-6H,(H2,11,13)
- InChI Key: LQUFOJZIEINWFW-UHFFFAOYSA-N
- SMILES: N12C(N)=NN=C1C=CC1=C2C=CC=C1
[1,2,4]triazolo[4,3-a]quinolin-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA35583-1g |
[1,2,4]triazolo[4,3-a]quinolin-1-amine |
41569-09-9 | >95% | 1g |
$578.00 | 2024-04-20 | |
A2B Chem LLC | BA35583-500mg |
[1,2,4]triazolo[4,3-a]quinolin-1-amine |
41569-09-9 | >95% | 500mg |
$523.00 | 2024-04-20 |
[1,2,4]triazolo[4,3-a]quinolin-1-amine Related Literature
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Additional information on [1,2,4]triazolo[4,3-a]quinolin-1-amine
Compound CAS No 41569-09-9: [1,2,4]Triazolo[4,3-a]Quinolin-1-Amine
The compound with CAS No 41569-09-9, commonly referred to as [1,2,4]triazolo[4,3-a]quinolin-1-amine, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a triazolo ring fused with a quinoline moiety. The presence of the amino group at position 1 further enhances its reactivity and potential applications in drug design and materials science.
[1,2,4]Triazolo[4,3-a]quinolin-1-amine exhibits a wide range of biological activities, making it a valuable molecule for medicinal chemists. Recent studies have highlighted its potential as a lead compound in the development of anti-cancer agents. For instance, researchers have demonstrated that this compound can inhibit key enzymes involved in cell proliferation and apoptosis, suggesting its role in targeted therapies for various malignancies.
The synthesis of [1,2,4]triazolo[4,3-a]quinolin-1-amine involves a multi-step process that typically includes cyclization reactions and functional group transformations. One of the most efficient methods reported in the literature involves the condensation of an appropriate amino derivative with a quinoline precursor under high temperature conditions. This approach not only ensures high yield but also maintains the structural integrity of the molecule.
In terms of physical properties, CAS No 41569-09-9 is known for its high melting point and moderate solubility in organic solvents. These characteristics make it suitable for use in various chemical reactions and formulations. Additionally, the compound's stability under physiological conditions has been validated in recent preclinical studies, further supporting its potential as a drug candidate.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profile of [1,2,4]triazolo[4,3-a]quinolin-1-amine with greater accuracy. Molecular docking studies have revealed that this compound can bind effectively to several therapeutic targets, including protein kinases and receptors involved in inflammatory pathways. These findings have opened new avenues for its application in treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders.
The structural versatility of CAS No 41569-09-9 has also made it an attractive candidate for materials science applications. For example, derivatives of this compound have been explored as potential candidates for organic light-emitting diodes (OLEDs) due to their excellent electronic properties and photoluminescence efficiency. Recent breakthroughs in this area have demonstrated that these derivatives can emit light at specific wavelengths when subjected to an electric field.
In conclusion, [1,2,4]triazolo[4,3-a]quinolin-1-amine (CAS No 41569-09-9) is a multifaceted compound with promising applications across diverse scientific domains. Its unique chemical structure and favorable biological properties make it an invaluable tool for researchers striving to develop innovative solutions in medicine and materials science.
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